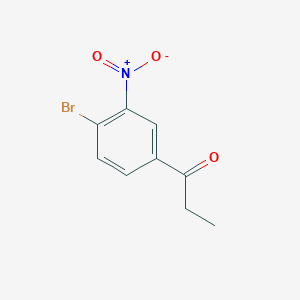
4-amino-N-(4-ethoxyphenyl)benzenesulfonamide
Übersicht
Beschreibung
The compound "4-amino-N-(4-ethoxyphenyl)benzenesulfonamide" is a derivative of benzenesulfonamide, a functional group known for its diverse chemical applications and biological activities. Although specific studies on this compound are limited, related research on benzenesulfonamide derivatives offers insight into their synthesis, structural characteristics, and potential chemical behavior.
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of aminobenzenesulfonamide with various aldehydes in the presence of catalysts or reagents. For example, a similar compound, 4-Amino-N-(2-hydroxy-4-pentadecylbenzylidene)benzenesulfonamide, was synthesized by reacting 2-hydroxy-4-pentadecylbenzaldehyde with 4-aminobenzenesulfonamide in ethanol and acetic acid (Naganagowda & Petsom, 2011).
Molecular Structure Analysis
The structural characterization of benzenesulfonamide derivatives often involves various spectroscopic techniques. For instance, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was confirmed using FT-IR, 1H and 13C NMR, UV–Vis, and X-ray crystal techniques, demonstrating the compound's crystalline nature and specific molecular parameters (Ümit Ceylan et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of benzenesulfonamide derivatives can be explored through their ability to undergo various chemical transformations. Effective recognition of different amino groups in these compounds, such as in the synthesis of amino-(N-alkyl)benzenesulfonamides from aminobenzenesulfonamides using alcohols, highlights their versatile reactivity and potential for further functionalization (Lei Lu et al., 2015).
Physical Properties Analysis
The physical properties, such as crystalline structure and molecular interactions, significantly influence the compound's application potential. For example, the crystal structure analysis of related compounds reveals the importance of supramolecular interactions, like C—H⋯π and C—H⋯O hydrogen bonding, in determining their solid-state architecture (V. Z. Rodrigues et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and potential as catalysts or inhibitors, are crucial for understanding the applications of benzenesulfonamide derivatives. For instance, the synthesis and bioactivity studies of various substituted benzenesulfonamides have shown their potential as carbonic anhydrase inhibitors, indicating their chemical properties and interaction with biological molecules (H. Gul et al., 2016).
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy and Cancer Treatment
4-Amino-N-(4-ethoxyphenyl)benzenesulfonamide derivatives, particularly those involving zinc phthalocyanine, have shown remarkable potential in photodynamic therapy for cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
A study on sulfonamide derivatives, including those with 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide, revealed their potential for antimicrobial activity. These derivatives have been synthesized and assessed for their inhibitory effects on various microorganisms, indicating their relevance in developing new antimicrobial agents (El-Gaby et al., 2018).
Antifungal Properties
Derivatives of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide have shown potent antifungal activity against specific fungi, suggesting their usefulness in developing new antifungal agents. This antifungal potential is particularly significant in the context of Aspergillus species (Gupta & Halve, 2015).
Photophysicochemical Properties
The synthesis and study of zinc(II) phthalocyanine substituted with benzenesulfonamide derivatives have highlighted their significant photophysical and photochemical properties. These properties are essential for applications in photocatalytic processes and potentially in photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021).
Molecular Structure and Crystallography
The molecular structure and crystallography of various benzenesulfonamide derivatives, including those similar to 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide, have been extensively studied. These studies contribute to our understanding of their chemical properties and potential applications in various fields of chemistry and materials science (Chumakov et al., 2006).
Anticancer Potential
Certain derivatives of 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide have been evaluated for their antiproliferative activity against various cancer cell lines, indicating their potential as lead compounds in anticancer drug development (Motavallizadeh et al., 2014).
Safety And Hazards
- Toxicity : Evaluate its toxicity profile, especially if it is intended for pharmaceutical use.
- Handling Precautions : Follow safety guidelines when working with this compound.
- Environmental Impact : Consider its impact on the environment.
Zukünftige Richtungen
Research on 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide should explore:
- Biological Activity : Investigate its potential as a drug candidate.
- Structure-Activity Relationships : Correlate its structure with biological effects.
- Synthetic Modifications : Explore derivatization to enhance desired properties.
Eigenschaften
IUPAC Name |
4-amino-N-(4-ethoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-19-13-7-5-12(6-8-13)16-20(17,18)14-9-3-11(15)4-10-14/h3-10,16H,2,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPXTHAKRLEODG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354966 | |
| Record name | 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-(4-ethoxyphenyl)benzenesulfonamide | |
CAS RN |
19837-75-3 | |
| Record name | 4-amino-N-(4-ethoxyphenyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-6-methylthieno[2,3-d]pyrimidine](/img/structure/B11010.png)






![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)


![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)


